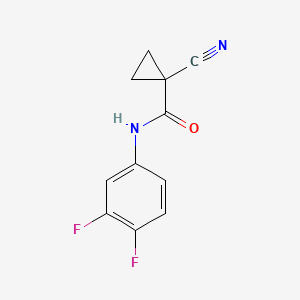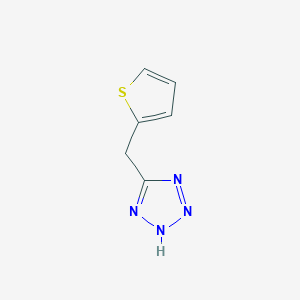
5-Thiophen-2-ylmethyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiophen-2-ylmethyl-2H-tetrazole is a chemical compound with the molecular formula C6H6N4S . It is also known by other names such as 2H-tetrazole, 5-(2-thienylmethyl)-, and AKOS B020832 .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a topic of interest due to their diverse biological applications. Various synthetic approaches have been used, including the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a tetrazole ring via a methylene bridge . The molecular weight of this compound is 166.2 .Applications De Recherche Scientifique
Photophysical Properties and Material Engineering
5-Thiophen-2-ylmethyl-2H-tetrazole derivatives have been explored in the design of luminescent organic materials, demonstrating solid-state red emission, positive solvatochromism, large Stokes shifts, and aggregation-induced emission (AIE) behavior. These properties make them suitable for applications in optoelectronics and as fluorescent markers. The unique photophysical characteristics of these materials have been supported by crystal structure analysis, computational studies, and molecular dynamics simulations, highlighting their potential in creating multifunctional materials for advanced technological applications (Radhakrishnan & Sreejalekshmi, 2016).
Molecular Engineering and Optoelectronics
Further research into this compound has expanded its utility in molecular engineering, particularly in the field of optoelectronics. Through a transition metal-free synthesis approach, this core has shown vast potential in the modulation of HOMO-LUMO energy levels by varying peripheral donor/acceptor groups. This adaptability allows for the precise engineering of materials' electronic properties, making it a valuable tool in the development of new optoelectronic devices (Radhakrishnan & Sreejalekshmi, 2016).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial and anti-inflammatory potentials of this compound derivatives have been explored through the synthesis and evaluation of novel compounds. These studies demonstrate the broad spectrum of activity against various bacterial strains, including resistant hospital isolates, and suggest mechanisms of action through molecular docking studies. The promising results indicate these compounds' potential as leads for the development of new antimicrobial and anti-inflammatory agents, addressing the urgent need for novel therapeutics in the fight against drug-resistant bacteria (Kumbar et al., 2018).
Corrosion Inhibition
Research into the application of thiophene derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors for metals in aggressive environments. These compounds exhibit high inhibition efficiency through the formation of protective layers on metal surfaces, suggesting their potential use in industrial applications to prevent corrosion-related damages. The effectiveness of these inhibitors is supported by a combination of electrochemical techniques, surface characterization, and theoretical studies, offering insights into their mechanism of action and providing a basis for the development of new corrosion protection strategies (Arrousse et al., 2022).
Propriétés
IUPAC Name |
5-(thiophen-2-ylmethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-2-5(11-3-1)4-6-7-9-10-8-6/h1-3H,4H2,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXMQOUSDALQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
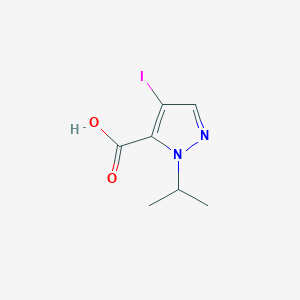
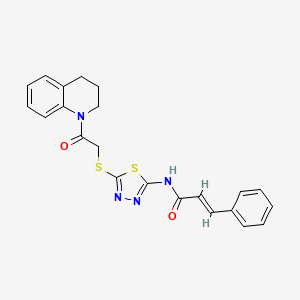
methanone](/img/structure/B2693094.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2693096.png)
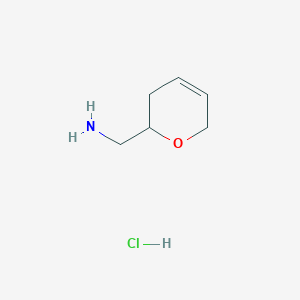
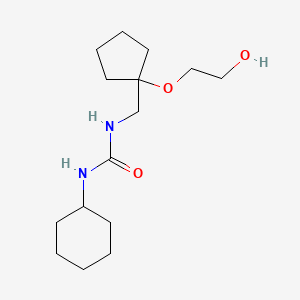



![2,5-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2693105.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2693108.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide](/img/structure/B2693111.png)
